molecular formula C24H18O7 B586378 3-p-Anisoyl Acacetin CAS No. 874519-13-8

3-p-Anisoyl Acacetin

Cat. No.: B586378
CAS No.: 874519-13-8
M. Wt: 418.401
InChI Key: ORTUTEQLHXVWNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-p-Anisoyl Acacetin is an acacetin derivative, a flavonoid . Acacetin has been found to interact with several targets, including EGFR, PTGS2, SRC, and ESR1 . These targets play crucial roles in various biological processes, including inflammation and oxidative stress .

Mode of Action

Acacetin interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been found to inhibit the EGF-induced cell transformation and phosphorylation of Akt, GSK3β, and p70S6K, which may be due to the direct binding of acacetin to phosphatidylinositol 3-kinase (PI3-K) .

Biochemical Pathways

Acacetin affects several biochemical pathways. It has been found to inhibit inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation . It also suppresses the expression of Lipopolysaccharides (LPS)-activated Phosphorylated ERK (p-ERK), p-JNK, and p-p38, inhibits NF-κB p65 phosphorylation and nuclear translocation .

Pharmacokinetics

The pharmacokinetics of acacetin have been studied using liquid chromatography-tandem mass spectrometry (LC–MS/MS). The method was used to quantify acacetin in human plasma and was found to be highly sensitive . .

Result of Action

The action of acacetin results in a variety of molecular and cellular effects. It has been found to significantly suppress pathological damage and pro-inflammatory cytokine expression in mice with LPS-induced fulminant hepatic failure and acute lung injury . In vitro experiments further confirmed that acacetin attenuated LPS-induced M1 polarization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-p-Anisoyl Acacetin typically involves the acylation of acacetin with p-anisoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-p-Anisoyl Acacetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-p-Anisoyl Acacetin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-p-Anisoyl Acacetin is unique due to its specific structural modifications, which enhance its biological activity and stability compared to its parent compound, acacetin .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTUTEQLHXVWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747046
Record name 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874519-13-8
Record name 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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